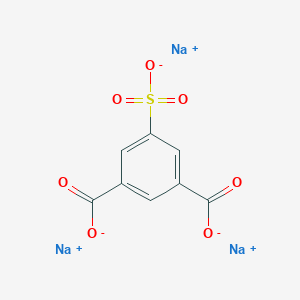

3,5-dicarboxybenzènesulfonate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Monosodium 5-sulfoisophthalate, also known as Monosodium 5-sulfoisophthalate, is a useful research compound. Its molecular formula is C8H6O7S.Na and its molecular weight is 269.19 g/mol. The purity is usually 95%.

The exact mass of the compound Monosodium 5-sulfoisophthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Monosodium 5-sulfoisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monosodium 5-sulfoisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du 3,5-dicarboxybenzènesulfonate de sodium, également connu sous le nom de 5-sulfoisophthalate monosodique ou sel monosodique de l'acide 5-sulfoisophtalique, en mettant l'accent sur les applications uniques dans différents domaines :

Catalyse

Ce composé sert de ligand carboxylate sulfonate en catalyse, ce qui peut être crucial pour accélérer les réactions chimiques sans être consommé dans le processus .

Stockage de gaz

Il a des applications dans les solutions de stockage de gaz, probablement en raison de sa capacité à former des complexes qui peuvent piéger les molécules de gaz dans sa structure .

Matériaux magnétiques

Le composé est utilisé dans le développement de matériaux magnétiques, essentiels dans diverses technologies telles que le stockage de données et les appareils électroniques .

Luminescence

Il contribue aux matériaux luminescents, qui ont des applications dans l'éclairage, les écrans et l'imagerie biologique .

Production de polyester

En tant que troisième monomère dans le traitement du polyester pendant l'estérification, il améliore la capacité de teinture des produits .

Catalyseur chimique médicinal et agricole

Il agit comme un catalyseur dans la synthèse de produits pharmaceutiques et agrochimiques, améliorant l'efficacité et la sélectivité des réactions .

Mécanisme D'action

Target of Action

It’s known that the compound is used in various applications such as catalysis, gas storage, magnetic materials, and luminescence .

Mode of Action

It’s known to act as a sulfonate carboxylate ligand , which suggests it might interact with its targets through ionic interactions.

Biochemical Pathways

It’s used in the synthesis of cationic dyeable polyester (cdp) as a third monomer , suggesting it may play a role in the esterification process in polyester synthesis.

Result of Action

It’s known to improve the dyeability and lightfastness of polyester and nylon fibers , suggesting it may alter the chemical properties of these materials.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under normal temperature and pressure . The compound is irritating and corrosive, and can pose certain hazards to aquatic environments .

Activité Biologique

Monosodium 5-sulfoisophthalate (MSIP) is a sulfonated derivative of isophthalic acid, with the chemical formula C₈H₅NaO₇S and a molecular weight of 268.17 g/mol. This compound has garnered attention in various fields, including materials science and biochemistry, due to its unique properties and potential biological activities. This article delves into the biological activity of MSIP, supported by research findings, case studies, and relevant data.

Monosodium 5-sulfoisophthalate is characterized by its sulfonate group, which enhances its solubility in water and its ability to interact with biological systems. The structural formula can be represented as follows:

The presence of the sulfonate group contributes to its role as a ligand in metal-organic frameworks (MOFs), which are utilized for various applications including catalysis and environmental remediation .

1. Interaction with Biological Systems

Research indicates that MSIP may influence biological systems through several mechanisms:

- Metal Ion Coordination : MSIP serves as a ligand in metal-organic frameworks, enhancing the stability and functionality of these materials. For instance, it has been incorporated into Zr-based MOFs to improve their selective adsorption properties for environmental pollutants .

- Cellular Interaction : Preliminary studies suggest that compounds similar to MSIP can interact with cell membranes, potentially affecting cellular signaling pathways. However, specific studies on MSIP's direct effects on cellular systems remain limited.

2. Toxicological Studies

While comprehensive toxicological data on MSIP specifically are scarce, related compounds have been studied for their safety profiles:

- General Safety : The sulfonate group often confers lower toxicity compared to other functional groups. For example, studies on similar sulfonated compounds indicate minimal cytotoxicity at low concentrations .

- Potential Risks : As with many chemical compounds, high doses may lead to adverse effects; thus, understanding dosage is crucial for safety assessments.

Case Study 1: Application in Metal-Organic Frameworks

A study investigated the incorporation of MSIP into a Zr-based MOF (MOF-808). The findings revealed that the presence of MSIP improved the framework's structural integrity and enhanced its surface area from 1411 m²/g to 1628 m²/g. This increase in surface area is significant for applications in gas adsorption and separation technologies .

Case Study 2: Biodegradable Materials

MSIP has been explored as a nucleating agent in biodegradable plastics. Research demonstrated that incorporating MSIP into poly(lactic acid) significantly improved its crystallization behavior, which is essential for developing environmentally friendly materials with enhanced mechanical properties .

Table 1: Comparison of Biological Activities of Sulfonated Compounds

| Compound | Ligand Type | Application Area | Toxicity Level |

|---|---|---|---|

| Monosodium 5-sulfoisophthalate | Sulfonate | Metal-organic frameworks | Low |

| Dimethyl 5-sulfoisophthalate | Sulfonate | Biodegradable plastics | Low |

| Monosodium glutamate | Amino Acid | Flavor enhancer | Moderate (in high doses) |

Propriétés

Numéro CAS |

6362-79-4 |

|---|---|

Formule moléculaire |

C8H6O7S.Na C8H6NaO7S |

Poids moléculaire |

269.19 g/mol |

Nom IUPAC |

sodium;3,5-dicarboxybenzenesulfonate |

InChI |

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15); |

Clé InChI |

QOOLLUNRNXQIQF-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |

SMILES canonique |

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

6362-79-4 |

Description physique |

Liquid; Dry Powder |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Numéros CAS associés |

7800-91-1 |

Synonymes |

3,5-Dicarboxybenzenesulfonicacid,Nasalt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.